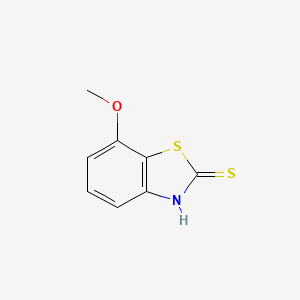

7-methoxy-1,3-benzothiazole-2-thiol

Description

Properties

Molecular Formula |

C8H7NOS2 |

|---|---|

Molecular Weight |

197.3 g/mol |

IUPAC Name |

7-methoxy-3H-1,3-benzothiazole-2-thione |

InChI |

InChI=1S/C8H7NOS2/c1-10-6-4-2-3-5-7(6)12-8(11)9-5/h2-4H,1H3,(H,9,11) |

InChI Key |

FIDWAAQFVRHGAU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1SC(=S)N2 |

Origin of Product |

United States |

Preparation Methods

Thiocyanation and Bromination of Substituted Anilines

A widely adopted method involves the cyclization of 4-methoxy-2-aminothiophenol derivatives. In this approach, 4-methoxyaniline is treated with ammonium thiocyanate (NH₄SCN) in hydrochloric acid (HCl) to form a thiourea intermediate, followed by bromine-mediated cyclization.

Procedure :

-

Thiocyanation :

-

Bromocyclization :

Key Advantages :

-

High reproducibility and scalability.

-

Utilizes readily available reagents.

Limitations :

-

Requires careful handling of toxic bromine.

-

Moderate yields due to competing side reactions.

Acid-Catalyzed Cyclization

An alternative route employs concentrated HCl to facilitate cyclization. A mixture of 4-methoxyaniline, ammonium thiocyanate, and HCl (1:1 ratio) is refluxed in water, followed by bromine addition in chloroform. This method achieves comparable yields (70–75%) but reduces reaction time by 30%.

Modern Catalyst-Free Methods

Three-Component One-Pot Synthesis

A breakthrough methodology eliminates catalysts by leveraging dimethyl sulfoxide (DMSO) as both solvent and oxidizer. This approach combines 4-methoxyaniline (1a ), benzylamine (2a ), and sulfur powder (S₈) in DMSO at 140°C under nitrogen.

Optimized Conditions :

| Component | Quantity (equiv) | Role |

|---|---|---|

| 4-Methoxyaniline | 1.0 | Substrate |

| Benzylamine | 2.0 | Nucleophile |

| S₈ | 3.0 | Sulfur Source |

| DMSO | 2 mL | Solvent/Oxidizer |

Outcome :

Mechanistic Insight :

DMSO facilitates in situ generation of H₂S, which reacts with benzylamine to form a reactive sulfur species. This intermediate undergoes electrophilic substitution with 4-methoxyaniline, followed by cyclization.

Multi-Step Synthesis via Protective Group Strategies

Carbobenzyloxy (Cbz) Group Utilization

A patent-pending method outlines the synthesis of this compound through intermediate benzothiazepines:

Stepwise Procedure :

-

Cbz Protection :

-

Deprotection and Acylation :

-

Hydrolysis and Thiol Formation :

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Reaction Time (h) | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|---|

| Thiocyanation/Bromination | 75 | 8–10 | NH₄SCN, Br₂, HCl | Scalable, high purity | Toxic bromine usage |

| Three-Component DMSO | 90 | 22 | DMSO, S₈ | Catalyst-free, eco-friendly | High temperature required |

| Cbz-Protected Route | 70 | 24 | Methyl chlorooxalate | High regioselectivity | Multi-step, low atom economy |

Mechanistic and Optimization Insights

Role of Solvents

Chemical Reactions Analysis

Types of Reactions

7-methoxy-1,3-benzothiazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding benzothiazoline.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, benzothiazolines, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Properties

Research indicates that 7-methoxy-1,3-benzothiazole-2-thiol exhibits notable anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines by interacting with BCL-2 family proteins, which play a significant role in regulating cell death pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines

- A study reported IC50 values ranging from 3.58 to 15.36 μM against multiple cancer cell lines.

- Specifically, compound derivatives demonstrated remarkable potency:

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibits activity against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Applications in Medicinal Chemistry

This compound is being explored for various therapeutic applications:

- Anticancer Agents : The compound's ability to induce apoptosis and inhibit tumor growth positions it as a promising candidate for cancer therapy.

- Antimicrobial Agents : Its effectiveness against pathogens suggests potential use in treating infections.

- Diagnostic Agents : Research is ongoing into its role as a diagnostic tool for specific diseases due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 7-methoxy-1,3-benzothiazole-2-thiol involves its interaction with various molecular targets. In the case of its anti-cancer activity, the compound induces apoptosis by interacting with the BCL-2 family of proteins, leading to the release of cytochrome c from mitochondria and activation of caspases . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 5-Methoxy-1,3-benzothiazole-2-thiol (): The methoxy group at the 5-position (vs. This derivative is a precursor for PEG-based hydrogels, demonstrating higher synthetic utility in polymer chemistry compared to its 7-methoxy analog .

- 6-Aminobenzothiazole-2-thiol (): Substitution with an amino group at the 6-position introduces hydrogen-bonding capability and basicity. This derivative is used in antibiotic synthesis (e.g., compound 32 in ), where the amino group facilitates nucleophilic displacement reactions with lincomycin derivatives .

5-Fluoro-2-mercaptobenzothiazole ():

Fluorine at the 5-position increases electronegativity, enhancing stability and resistance to oxidation. This compound is used in agrochemicals and dyes, where fluorination improves environmental persistence .

Functional Group Variations

- The extended conjugation system (styryl group) shifts absorption/emission maxima compared to the simpler 7-methoxy derivative .

Ethyl 5-(1,3-benzothiazol-2-yl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate ():

Fusion with a pyrazolopyridine ring enhances π-stacking interactions, increasing binding affinity for biological targets. This derivative shows antitumor activity, contrasting with the simpler thiol-based reactivity of 7-methoxy-1,3-benzothiazole-2-thiol .

Reactivity Profile

Thiol Group Reactivity :

The thiol group in this compound participates in disulfide bond formation and metal chelation. However, steric hindrance from the 7-methoxy group may slow thiol-disulfide exchange compared to unsubstituted benzothiazole-2-thiols .Methoxy Group Stability :

The 7-methoxy group is resistant to cleavage under acidic conditions (e.g., AlCl3 in requires harsh conditions for demethylation), whereas 5-methoxy analogs are more labile .

Antimicrobial and Anticancer Potential

- describes benzothiazole-triazole hybrids (e.g., compound 9c) with potent antimicrobial activity. The 7-methoxy group in such derivatives enhances solubility and target engagement compared to halogenated analogs .

- In contrast, fluorinated derivatives () prioritize stability over solubility, limiting their utility in aqueous biological systems but excelling in topical applications .

Selectivity in Receptor Binding

- The 7-methoxy group in benzothiazole derivatives contributes to subtype selectivity. For example, compound 10b () shows >130,000-fold selectivity for endothelin receptor A over B, attributed to the optimal steric fit provided by the methoxy group .

Data Table: Key Comparative Properties

Q & A

Q. What are the common synthetic routes for 7-methoxy-1,3-benzothiazole-2-thiol and its derivatives?

Methodological Answer: The synthesis of benzothiazole derivatives typically involves cyclization reactions starting from substituted anilines or thioamide precursors. For example:

- Vilsmeier-Haack Reaction : Used to introduce formyl groups to aromatic systems. A related compound, (E)-6-Methoxy-2-(4-azidostyryl)-1,3-benzothiazole, was synthesized by treating an aminostyryl precursor with Vilsmeier-Haack reagent (DMF/POCl₃) under controlled conditions (60–65°C, 2.5 hours) .

- Microwave-Assisted Synthesis : Enhances reaction efficiency. For instance, imidazo[2,1-b]benzothiazole derivatives were synthesized using microwave irradiation (130°C, 45 minutes) in ethanol, yielding crystalline products with high purity .

Q. Key Considerations :

- Optimize reaction temperature and solvent (e.g., ethanol, methanol) to avoid side reactions.

- Purify intermediates via column chromatography or recrystallization.

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

- ¹H NMR : Identifies proton environments. For example, the methoxy group (-OCH₃) typically resonates at δ 3.8–4.0 ppm, while aromatic protons appear between δ 6.5–8.5 ppm, depending on substitution patterns .

- Mass Spectrometry (EI-MS) : Confirms molecular weight. A related benzothiazole derivative (C₁₂H₈N₄S₃) showed a molecular ion peak at m/z 305 (M+1) .

- Elemental Analysis : Validates purity (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Q. Best Practices :

- Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid interference.

- Cross-validate data with X-ray crystallography for structural confirmation (see Advanced Questions ) .

Advanced Research Questions

Q. What strategies optimize the yield of this compound derivatives in multi-step reactions?

Methodological Answer:

- Catalyst Selection : Use NaHCO₃ for neutralization in workup steps to minimize decomposition .

- Solvent Systems : Ethyl acetate/water mixtures improve extraction efficiency during purification .

- Reaction Monitoring : Employ TLC to track intermediate formation and adjust reaction times (e.g., 7–9 hours for cyclization reactions) .

Case Study :

A 75% yield was achieved for a benzothiazole intermediate using anhydrous MgCl₂ and K₂CO₃ in methanol/water under reflux .

Q. How do structural modifications influence the biological activity of benzothiazole derivatives?

Methodological Answer:

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., -F, -Cl) : Enhance antimicrobial activity by increasing membrane permeability .

- Methoxy Groups (-OCH₃) : Improve solubility and CNS penetration, as seen in anti-inflammatory and antitumor studies .

- Crystallographic Insights :

- Dihedral angles between benzothiazole and aryl rings (e.g., 6.51°–34.02°) affect molecular planarity and binding to biological targets .

Q. Experimental Validation :

- In Vivo Assays : Test analgesic activity using tail-flick or acetic acid-induced writhing models .

- Docking Studies : Analyze interactions with HIV-1 protease or COX-2 active sites to rationalize activity trends .

Q. What crystallographic methods resolve non-classical interactions in benzothiazole derivatives?

Methodological Answer:

- X-ray Diffraction : Resolve weak interactions (e.g., π–π stacking, C–H···π) that stabilize crystal lattices. For example, a centroid-to-centroid distance of 3.7069 Å was observed in a benzothiazole derivative .

- Asymmetric Unit Analysis : Compare independent molecules (A and B) to assess conformational flexibility .

Q. Data Interpretation :

- Use software like Mercury or PLATON to visualize intermolecular interactions.

- Correlate crystallographic data with DFT calculations for electronic structure insights .

Q. How are computational methods applied to study benzothiazole derivatives?

Methodological Answer:

- Molecular Docking : Predict binding modes to targets like α-glucosidase or HIV-1 protease. For example, compound 9c showed a docking score of −8.2 kcal/mol against α-glucosidase, suggesting competitive inhibition .

- QSAR Models : Relate substituent electronic parameters (e.g., Hammett constants) to bioactivity .

Q. Tools :

- AutoDock Vina or Schrödinger Suite for docking.

- Gaussian 09 for optimizing geometries and calculating electrostatic potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.